molecular formula C13H16N2 B196129 Demiditraz Racemate CAS No. 944263-08-5

Demiditraz Racemate

Cat. No.: B196129
CAS No.: 944263-08-5
M. Wt: 200.28 g/mol
InChI Key: FXJRDUKXWHFPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demiditraz Racemate can be achieved through various methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method is advantageous as it avoids the problematic methylation and dehydration steps seen in previous methods.

Another approach involves the use of 2,3-dimethylbenzoyl chloride as a starting material, which undergoes a series of reactions including Grignard addition and reduction to yield the desired imidazole compound .

Industrial Production Methods

For large-scale production, the method involving 2,3-dimethylbenzoyl chloride is preferred due to its simplicity and high yield. This method involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under mild conditions to produce the intermediate. This intermediate is subsequently hydrolyzed and reduced to form this compound .

Chemical Reactions Analysis

Types of Reactions

Demiditraz Racemate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Demiditraz Racemate has a wide range of applications in scientific research:

Mechanism of Action

Demiditraz Racemate exerts its effects primarily through its action as an α2-adrenoceptor agonist. It binds to α2-adrenoceptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedative, anxiolytic, and analgesic effects. The compound’s action on these receptors also leads to sympatholytic effects, which include reduced heart rate and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demiditraz Racemate is unique due to its high selectivity for α2-adrenoceptors, which results in potent sedative and analgesic effects with minimal respiratory depression. This makes it particularly valuable in both veterinary and human medicine .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRDUKXWHFPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound of Example 1 (750 mg, 3.75 mmol) was dissolved in ethanol (4 ml) and the enantiomers were separated by automated preparative liquid chromatography (Gilson system, 50×50 mm ID Chiralcel OD, 20 μm column, 50 ml/min) using ethanol:hexane [10:90] as the mobile phase. The appropriate fractions were combined and concentrated to give the title compound (370 mg).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound of Example 1 (750 mg, 3.75 mmol) was dissolved in ethanol (4 ml) and the enantiomers were separated by automated preparative liquid chromatography (Gilson system, 50×50 mm ID Chiralcel OD, 20 μm column, 50 ml/min) using ethanol:hexane [10:90] as the mobile phase. The appropriate fractions were combined and concentrated to give the title compound (370 mg).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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